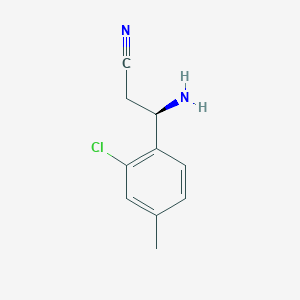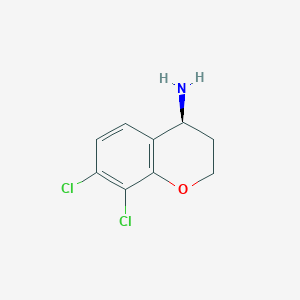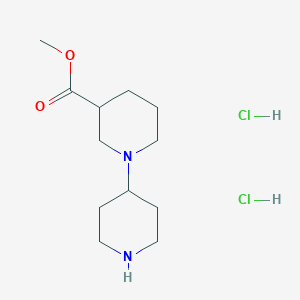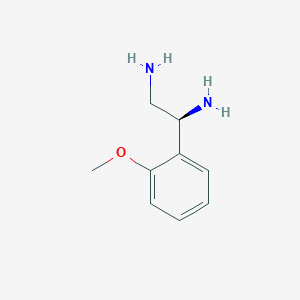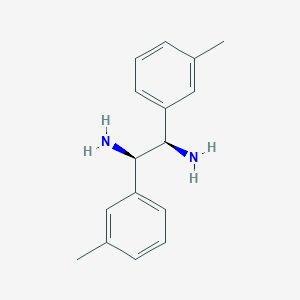
(1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C16H20N2This compound is characterized by the presence of two amine groups attached to a central ethane backbone, with two 3-methylphenyl groups attached to the carbon atoms adjacent to the amine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- typically involves the reaction of 3-methylbenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired (1R,2R) enantiomer. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-, (1R,2R)-: Similar structure but with 2-methylphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is unique due to its specific chiral configuration and the presence of 3-methylphenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development .
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
ZZCFHMGJMQEYQJ-HZPDHXFCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H]([C@@H](C2=CC=CC(=C2)C)N)N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



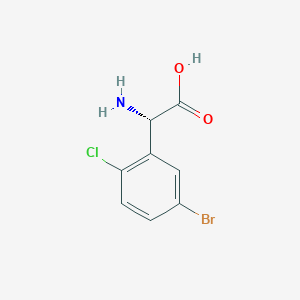


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)



